3-[(tert-butyldimethylsilyl)oxy]butanal
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Overview
Description
3-[(tert-Butyldimethylsilyl)oxy]butanal is an organic compound with the molecular formula C9H20O2Si. It is a colorless to light yellow liquid that is commonly used in organic synthesis, particularly as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, which helps to protect sensitive hydroxyl groups during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(tert-butyldimethylsilyl)oxy]butanal typically involves the protection of 3-hydroxybutanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acidic conditions using reagents like hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: 3-[(tert-Butyldimethylsilyl)oxy]butanoic acid.
Reduction: 3-[(tert-Butyldimethylsilyl)oxy]butanol.
Substitution: 3-hydroxybutanal.
Scientific Research Applications
3-[(tert-Butyldimethylsilyl)oxy]butanal is widely used in scientific research due to its versatility in organic synthesis. It is used as a protecting group for hydroxyl functionalities in the synthesis of complex molecules. This compound is also employed in the preparation of various intermediates in pharmaceutical and agrochemical industries. Additionally, it finds applications in the synthesis of natural products and in the development of new materials.
Mechanism of Action
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]butanal primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, which prevents the hydroxyl group from participating in unwanted side reactions. This protection is crucial during multi-step synthesis processes, allowing for selective reactions to occur at other functional groups.
Comparison with Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]propanal
- 3-[(tert-Butyldimethylsilyl)oxy]acetaldehyde
- tert-Butyldimethylsilanol
Comparison: 3-[(tert-Butyldimethylsilyl)oxy]butanal is unique due to its specific structure, which includes a butanal moiety. This structure provides distinct reactivity compared to similar compounds like 3-[(tert-butyldimethylsilyl)oxy]propanal and 3-[(tert-butyldimethylsilyl)oxy]acetaldehyde, which have different carbon chain lengths and functional groups. The presence of the butanal group allows for specific applications in organic synthesis that are not possible with the other compounds.
Properties
CAS No. |
92775-37-6 |
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Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxybutanal |
InChI |
InChI=1S/C10H22O2Si/c1-9(7-8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3 |
InChI Key |
AFIKGLAMEXCVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)O[Si](C)(C)C(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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